7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC14961358
Molecular Formula: C24H23N3O2S3
Molecular Weight: 481.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23N3O2S3 |
|---|---|
| Molecular Weight | 481.7 g/mol |
| IUPAC Name | (5Z)-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H23N3O2S3/c1-3-4-8-13-26-23(29)19(32-24(26)30)14-18-21(31-17-9-6-5-7-10-17)25-20-12-11-16(2)15-27(20)22(18)28/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3/b19-14- |
| Standard InChI Key | VDWWCWVYFZMBGD-RGEXLXHISA-N |
| Isomeric SMILES | CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)/SC1=S |
| Canonical SMILES | CCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)SC1=S |
Introduction
The compound 7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule belonging to the class of pyrido[1,2-a]pyrimidines. It features a thiazolidinone moiety, which is known for its biological activity, particularly in medicinal chemistry. The structural complexity of this compound suggests potential applications in pharmaceuticals, especially as a lead compound in drug development.
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to characterize this compound thoroughly.
Synthesis
The synthesis of 7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves several key steps:
-
Starting Materials: The synthesis often begins with commercially available reagents that are transformed into intermediate compounds.
-
Reaction Conditions: Careful optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial to ensure high yields and purity of the final product.
Biological Activity
The thiazolidinone moiety in this compound suggests potential interactions with enzymes and receptors in biological systems, which could lead to various biological activities, including anti-inflammatory and antimicrobial effects.
Potential Applications
-
Pharmaceuticals: The compound's structural complexity makes it a promising lead in drug development.
-
Medicinal Chemistry: Its ability to interact with biological targets suggests potential therapeutic uses.
Current Research
-
In Vitro and In Vivo Studies: Further studies are necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound.
-
Structure-Activity Relationship (SAR) Studies: These studies can help optimize the compound's structure for improved biological activity.
Future Directions
-
Drug Development: Continued research into this compound could unveil further applications and enhance our understanding of its biological significance.
-
Synthetic Pathways: Exploration of different synthetic pathways may lead to more efficient production methods.
Comparison with Related Compounds
| Compound | Molecular Weight | Biological Activity | Potential Applications |
|---|---|---|---|
| 7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one | Approximately 425.6 g/mol | Anti-inflammatory, antimicrobial | Pharmaceuticals, medicinal chemistry |
| 7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | Approximately 484.7 g/mol | Anti-inflammatory, antimicrobial | Pharmaceuticals, medicinal chemistry |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Anti-inflammatory (5-LOX inhibitor) | Pharmaceuticals |
This table highlights the similarities and differences among related compounds, emphasizing their potential applications and biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume